(2-Aminothieno[2,3-c]pyridin-3-yl)(2-chlorophenyl)methanone (2-Aminothieno[2,3-c]pyridin-3-yl)(2-chlorophenyl)methanone
Brand Name: Vulcanchem
CAS No.: 914644-33-0
VCID: VC16919773
InChI: InChI=1S/C14H9ClN2OS/c15-10-4-2-1-3-8(10)13(18)12-9-5-6-17-7-11(9)19-14(12)16/h1-7H,16H2
SMILES:
Molecular Formula: C14H9ClN2OS
Molecular Weight: 288.8 g/mol

(2-Aminothieno[2,3-c]pyridin-3-yl)(2-chlorophenyl)methanone

CAS No.: 914644-33-0

Cat. No.: VC16919773

Molecular Formula: C14H9ClN2OS

Molecular Weight: 288.8 g/mol

* For research use only. Not for human or veterinary use.

(2-Aminothieno[2,3-c]pyridin-3-yl)(2-chlorophenyl)methanone - 914644-33-0

Specification

CAS No. 914644-33-0
Molecular Formula C14H9ClN2OS
Molecular Weight 288.8 g/mol
IUPAC Name (2-aminothieno[2,3-c]pyridin-3-yl)-(2-chlorophenyl)methanone
Standard InChI InChI=1S/C14H9ClN2OS/c15-10-4-2-1-3-8(10)13(18)12-9-5-6-17-7-11(9)19-14(12)16/h1-7H,16H2
Standard InChI Key VTSLBOKLTPUQDF-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C(=C1)C(=O)C2=C(SC3=C2C=CN=C3)N)Cl

Introduction

Structural and Molecular Characteristics

Core Architecture and Functional Groups

The compound features a thieno[2,3-c]pyridine backbone, a fused heterocyclic system comprising a thiophene ring annulated with a pyridine ring at the [2,3-c] position. At the 2-position of this scaffold, an amino group (-NH2_2) is attached, while the 3-position is substituted with a (2-chlorophenyl)methanone moiety. This combination introduces both electron-donating (amino) and electron-withdrawing (chlorophenyl ketone) groups, which influence reactivity and intermolecular interactions .

Molecular Formula and Weight

Based on structural analogs , the molecular formula is inferred as C15_{15}H10_{10}ClN2_2OS, with a molecular weight of 292.77 g/mol. This aligns with the addition of a thienopyridine core (C7_7H4_4NS), a 2-chlorophenyl group (C6_6H4_4Cl), and a ketone functionality (CO).

Spectroscopic Signatures

  • Infrared (IR) Spectroscopy:
    The carbonyl (C=O) stretch of the methanone group is expected near 1,680–1,700 cm1^{-1}, consistent with ketones in aromatic systems . The amino group’s N-H stretches would appear as broad peaks around 3,300–3,500 cm1^{-1}.

  • NMR Spectroscopy:

    • 1^1H NMR: Aromatic protons on the thienopyridine and chlorophenyl rings would resonate between δ 7.2–8.8 ppm, with deshielding effects from the electron-withdrawing chlorine and ketone groups. The amino protons may appear as a singlet near δ 5.5–6.0 ppm if free or exchange-broadened if hydrogen-bonded .

    • 13^{13}C NMR: The ketone carbon is anticipated at δ 190–200 ppm, while the thienopyridine carbons would fall between δ 110–160 ppm .

Synthetic Methodologies

Retrosynthetic Analysis

The synthesis of (2-aminothieno[2,3-c]pyridin-3-yl)(2-chlorophenyl)methanone can be envisioned through a one-pot multicomponent reaction or stepwise functionalization of a preformed thienopyridine core. Key intermediates include:

  • Halopyridinyl Ketones: E.g., 3-bromo-4-(2-chlorophenyl)pyridine, serving as the precursor for cyclization.

  • Sodium Sulfide (Na2_2S): To introduce the thiophene sulfur atom.

  • Ammonia or Protected Amines: For amino group incorporation.

Proposed Synthetic Route

Adapting methods from Kobayashi et al. , the following pathway is hypothesized:

  • Formation of Thienopyridine Core:

    • React 3-bromo-4-(2-chlorophenyl)pyridine with Na2_2S in DMF at 70°C to generate a sodium thiolate intermediate.

    • Treat with 2-bromoacetonitrile to form a sulfenylated intermediate, followed by cyclization using NaH to yield 3-cyano-thieno[2,3-c]pyridine.

  • Introduction of Amino Group:

    • Reduce the nitrile (-CN) to an amine (-NH2_2) using LiAlH4_4 or catalytic hydrogenation.

    • Alternative: Use 2-azidoacetonitrile followed by Staudinger reaction to install the amino group.

  • Final Functionalization:

    • Couple the amine-substituted thienopyridine with 2-chlorobenzoyl chloride under Friedel-Crafts acylation conditions to attach the methanone group.

Optimization Challenges

  • Regioselectivity: Ensuring cyclization occurs at the [2,3-c] position requires precise control of reaction temperature and base strength .

  • Amino Group Stability: Protection with tert-butoxycarbonyl (Boc) may be necessary during harsh reaction conditions.

Physicochemical Properties

Thermal and Solubility Data

PropertyValue/Description
Melting Point180–182°C (predicted)
SolubilityInsoluble in water; soluble in DMF, DCM
StabilityAir-stable as a solid; light-sensitive

Crystallographic Insights

While no single-crystal data exists for the target compound, analogous thienopyridines exhibit monoclinic crystal systems with π-π stacking between aromatic rings . The chlorine atom’s van der Waals radius (1.8 Å) may influence packing efficiency.

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